molecular formula C21H18N4O2S B4200418 1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine

1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine

Cat. No. B4200418
M. Wt: 390.5 g/mol
InChI Key: QHXUNGZJVXHDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, studies have suggested that this compound may inhibit bacterial and fungal growth by interfering with the synthesis of cell wall components. It has also been suggested that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro. However, more studies are needed to determine its toxicity in vivo. Additionally, studies have shown that this compound may have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potential as a broad-spectrum antibacterial, antifungal, and anticancer agent. However, one limitation is the lack of information on its toxicity in vivo.

Future Directions

For research on 1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine include:
1. Further studies on its mechanism of action to better understand its antibacterial, antifungal, and anticancer properties.
2. Studies on its toxicity in vivo to determine its potential as a therapeutic agent.
3. Development of analogs with improved efficacy and reduced toxicity.
4. Exploration of its potential as an anti-inflammatory and antioxidant agent.
5. Studies on its potential as a drug delivery system.
In conclusion, this compound is a chemical compound with potential applications in the field of medicinal chemistry. It has shown antibacterial, antifungal, and anticancer properties, and further research is needed to better understand its mechanism of action and potential as a therapeutic agent.

Scientific Research Applications

1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has shown potential in the field of medicinal chemistry. It has been studied for its antibacterial, antifungal, and anticancer properties. Studies have shown that this compound has inhibitory effects against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also shown antifungal activity against Candida albicans and Aspergillus niger. Additionally, it has exhibited anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-phenoxy-1-[3-phenyl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-19(15-27-17-10-5-2-6-11-17)25-21(22-14-18-12-7-13-28-18)23-20(24-25)16-8-3-1-4-9-16/h1-13H,14-15H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXUNGZJVXHDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CS3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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